3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound that combines a brominated methoxybenzaldehyde with a triazinyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the following steps:
Bromination of 4-methoxybenzaldehyde: This step involves the bromination of 4-methoxybenzaldehyde using a brominating reagent such as 1,3-di-n-butylimidazolium tribromide under solvent-free conditions.
Formation of the hydrazone: The brominated product is then reacted with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine under appropriate conditions to form the final hydrazone compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 3-Bromo-4-methoxybenzoic acid.
Reduction: 3-Bromo-4-methoxybenzyl hydrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: A related compound without the bromine substitution.
6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl hydrazine: The hydrazine component used in the synthesis.
Uniqueness
3-BROMO-4-METHOXYBENZALDEHYDE 1-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to the combination of the brominated methoxybenzaldehyde and the triazinyl hydrazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12BrN5O2 |
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Molecular Weight |
338.16 g/mol |
IUPAC Name |
3-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H12BrN5O2/c1-7-11(19)15-12(18-16-7)17-14-6-8-3-4-10(20-2)9(13)5-8/h3-6H,1-2H3,(H2,15,17,18,19)/b14-6+ |
InChI Key |
AHHVLBBVUMFSEC-MKMNVTDBSA-N |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
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